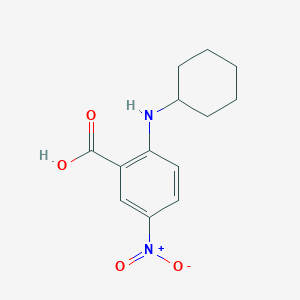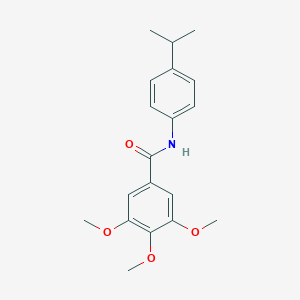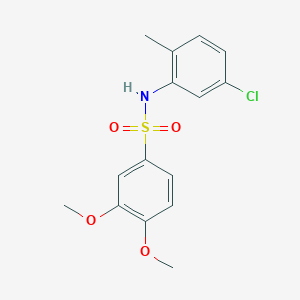![molecular formula C17H16N4O4 B229260 1-N',3-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]propanedihydrazide](/img/structure/B229260.png)
1-N',3-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]propanedihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N,3-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]propanedihydrazide, commonly known as BOPD, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. BOPD is a yellow crystalline solid that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of BOPD is not fully understood. However, it has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, proteins, and cell wall components. BOPD has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
BOPD has been shown to have various biochemical and physiological effects. In vitro studies have shown that BOPD inhibits the growth of cancer cells and bacteria. BOPD has also been shown to reduce inflammation and oxidative stress in cells. In vivo studies have shown that BOPD has antitumor activity and can reduce the growth of tumors in mice.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BOPD in lab experiments is its low toxicity. BOPD has been shown to have low toxicity in various cell lines and animal models. Another advantage is its stability. BOPD is stable under various conditions and can be easily synthesized. One limitation of using BOPD in lab experiments is its limited solubility in water. BOPD is more soluble in organic solvents, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of BOPD. One direction is the development of BOPD-based drug delivery systems. BOPD has been shown to have potential as a drug carrier due to its stability and low toxicity. Another direction is the study of BOPD as a potential anticancer agent. Further studies are needed to understand the mechanism of action of BOPD and its potential use in cancer therapy. Additionally, the study of BOPD as a potential pesticide and herbicide should be explored further. Finally, the development of new synthesis methods for BOPD and its derivatives should be investigated to improve its properties and potential applications.
Synthesemethoden
BOPD has been synthesized using different methods, including the reaction of 2,5-dimethylcyclohexane-1,4-dione with hydrazine hydrate and 2,5-dimethylcyclohexane-1,4-dione with methylhydrazine. The reaction of 2,5-dimethylcyclohexane-1,4-dione with hydrazine hydrate yields 1,3-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]urea, which is then reacted with formaldehyde to form BOPD. The reaction of 2,5-dimethylcyclohexane-1,4-dione with methylhydrazine yields BOPD directly.
Wissenschaftliche Forschungsanwendungen
BOPD has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, BOPD has been shown to have antitumor, antimicrobial, and anti-inflammatory activities. BOPD has also been studied for its potential use as a drug delivery system. In agriculture, BOPD has been studied for its potential use as a pesticide and herbicide. In materials science, BOPD has been studied for its potential use as a polymer additive and as a corrosion inhibitor.
Eigenschaften
Molekularformel |
C17H16N4O4 |
|---|---|
Molekulargewicht |
340.33 g/mol |
IUPAC-Name |
1-N',3-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]propanedihydrazide |
InChI |
InChI=1S/C17H16N4O4/c22-14-5-1-12(2-6-14)10-18-20-16(24)9-17(25)21-19-11-13-3-7-15(23)8-4-13/h1-8,10-11,18-19H,9H2,(H,20,24)(H,21,25) |
InChI-Schlüssel |
JBOPBMDXTYVFMU-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=O)C=CC1=CNNC(=O)CC(=O)NNC=C2C=CC(=O)C=C2 |
SMILES |
C1=CC(=O)C=CC1=CNNC(=O)CC(=O)NNC=C2C=CC(=O)C=C2 |
Kanonische SMILES |
C1=CC(=O)C=CC1=CNNC(=O)CC(=O)NNC=C2C=CC(=O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[3-(2-Hydroxyethoxy)phenyl]ethanone](/img/structure/B229197.png)


![N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide](/img/structure/B229207.png)
![N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B229208.png)


